

(4-Ethynylphenyl)methanamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Ethynylphenyl)methanamine

Cat. No.: B170253

[Get Quote](#)

CAS Number: 197844-23-8

(4-Ethynylphenyl)methanamine is a bifunctional organic compound featuring a primary amine and a terminal alkyne group. This unique combination of reactive moieties makes it a valuable building block in medicinal chemistry and drug discovery, particularly as a versatile linker in the synthesis of complex molecular architectures and as a component in bioorthogonal chemistry applications. This technical guide provides a comprehensive overview of its properties, synthesis, and potential applications for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

(4-Ethynylphenyl)methanamine is commercially available, typically with a purity of 95% or higher. It is often supplied as a liquid or solid and requires storage in a dark, dry place at 2-8°C. [\[1\]](#)

Property	Value	Source
Molecular Formula	C ₉ H ₉ N	[2] [3]
Molecular Weight	131.178 g/mol	[2] [3]
Physical State	Liquid or Solid	[1] [3]
Purity	≥ 95%	[1] [3]
Storage Temperature	2-8°C, Keep in dark place, sealed in dry	[1]
IUPAC Name	(4-ethynylphenyl)methanamine	[2]
Canonical SMILES	C#CC1=CC=C(C#N)C=C1	[2]
InChI Key	JQYMHUXNIQEVSX-UHFFFAOYSA-N	[2]

Synthesis of (4-Ethynylphenyl)methanamine

A primary and efficient synthetic route to **(4-Ethynylphenyl)methanamine** involves the reduction of 4-ethynylbenzonitrile. This transformation can be achieved through several established methods, most notably using metal hydride reagents or catalytic hydrogenation.

Experimental Protocol: Reduction of 4-Ethynylbenzonitrile using Lithium Aluminium Hydride (LiAlH₄)

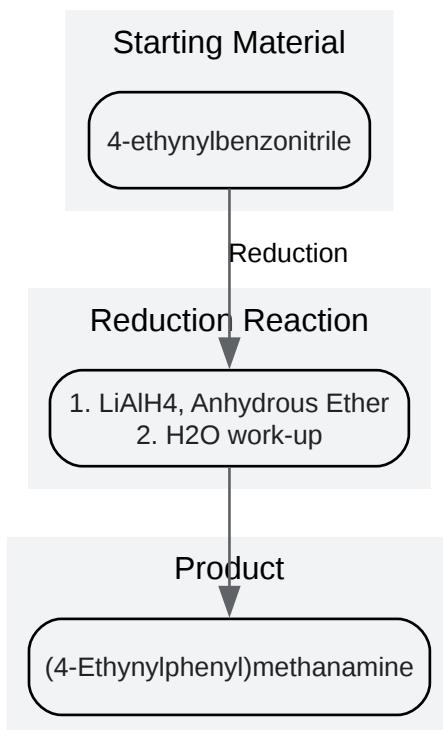
This protocol is adapted from established procedures for the reduction of nitriles to primary amines using LiAlH₄.

Materials:

- 4-ethynylbenzonitrile
- Lithium Aluminium Hydride (LiAlH₄)
- Anhydrous diethyl ether or tetrahydrofuran (THF)

- 10% (v/v) Sulfuric Acid
- Anhydrous sodium sulfate
- Round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:


- **Reaction Setup:** In a dry, nitrogen-purged round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether is prepared. The flask is cooled in an ice-water bath.
- **Addition of Nitrile:** A solution of 4-ethynylbenzonitrile (1 equivalent) in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
- **Reaction:** After the addition is complete, the reaction mixture is stirred at room temperature for several hours, or gently refluxed if necessary, to ensure complete reduction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water, while cooling the flask in an ice bath. This procedure is crucial to safely decompose the excess LiAlH₄ and the resulting aluminum salts.

- Work-up: The resulting granular precipitate of aluminum salts is filtered off and washed with diethyl ether. The combined organic filtrates are then washed with water and brine.
- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude **(4-Ethynylphenyl)methanamine** can be further purified by vacuum distillation.

Safety Precautions: Lithium Aluminium Hydride is a highly reactive and pyrophoric reagent that reacts violently with water. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and equipment. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

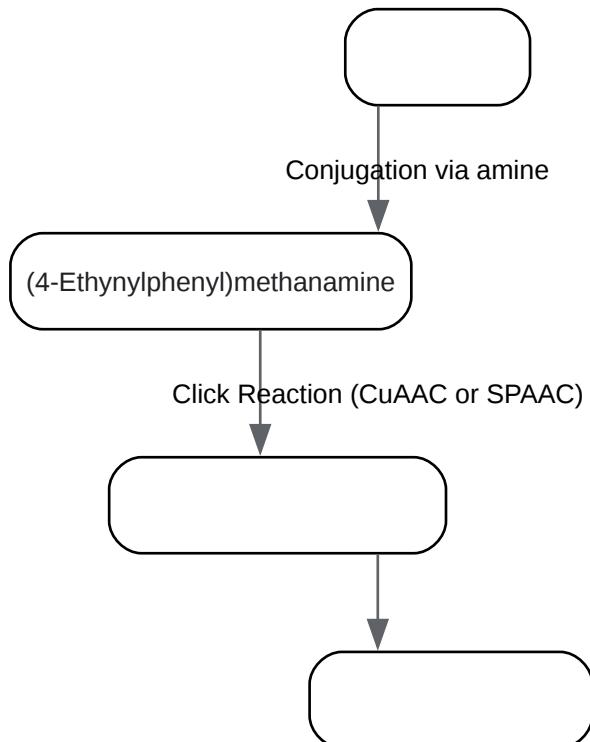
Diagram of the Synthetic Workflow:

Synthesis of (4-Ethynylphenyl)methanamine

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **(4-Ethynylphenyl)methanamine** via nitrile reduction.

Potential Applications in Drug Discovery and Chemical Biology


The dual functionality of **(4-Ethynylphenyl)methanamine** makes it a highly attractive molecule for applications in drug discovery and chemical biology.

Bioorthogonal Chemistry and Click Reactions

The terminal alkyne group is a key functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are bioorthogonal, meaning they can proceed within a biological system without interfering with native biochemical processes.^{[3][4]} This allows for the precise labeling and tracking of biomolecules. The amine group of **(4-Ethynylphenyl)methanamine** can be used to attach it to a molecule of interest, while the alkyne serves as a reactive partner for an azide-modified probe.

Diagram of a Bioorthogonal Labeling Strategy:

Bioorthogonal Labeling using (4-Ethynylphenyl)methanamine

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 4. Click Chemistry [organic-chemistry.org]
- To cite this document: BenchChem. [(4-Ethynylphenyl)methanamine: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b170253#4-ethynylphenyl-methanamine-cas-number-197844-23-8-details>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com